tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 903558-18-9
VCID: VC6548162
InChI: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.: 903558-18-9

Cat. No.: VC6548162

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate - 903558-18-9

Specification

CAS No. 903558-18-9
Molecular Formula C14H20N2O2
Molecular Weight 248.326
IUPAC Name tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Standard InChI InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Standard InChI Key DZODLSYYJVFGGO-LBPRGKRZSA-N
SMILES CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The IUPAC name tert-butyl NN-[(1SS)-5-amino-2,3-dihydro-1HH-inden-1-yl]carbamate reflects its stereospecific (S)-configuration at the indenyl carbon and the Boc-protected amine. Its molecular formula C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2} corresponds to a molecular weight of 256.32 g/mol .

Table 1: Key Molecular Properties

PropertyValue
CAS Number903558-18-9
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight256.32 g/mol
Chiral Center(S)-configuration at C1
GHS Hazard CodesH302, H315, H319, H335

Stereochemical Features

The (S)-enantiomer’s configuration is critical for its role in asymmetric synthesis. The indene core’s fused bicyclic structure provides rigidity, while the Boc group enhances solubility and stability during synthetic workflows .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Boc protection of (S)-5-amino-2,3-dihydro-1H-inden-1-amine. A standard protocol involves:

  • Amine Protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine).

  • Purification: Chromatographic isolation yields enantiomerically pure product .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Temperature control (0–5°C) prevents Boc group cleavage, while in-line FTIR monitors reaction progress .

Applications in Pharmaceutical Research

Role in Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing discoidin domain receptor (DDR) inhibitors. DDRs are tyrosine kinases implicated in fibrosis and cancer metastasis. Structural analogs of this carbamate exhibit IC50_{50} values <100 nM against DDR1/2 in biochemical assays .

Case Study: DDR1 Inhibitor Analog

A 2019 study demonstrated that derivatives of tert-butyl (S)-(5-aminoindan-1-yl)carbamate inhibited DDR1-mediated collagen signaling in A549 lung carcinoma cells, reducing invasion by 70% at 10 μM .

CodePrecautionary Statement
P261Avoid inhalation of dust
P264Wash hands after handling
P301+P317If swallowed: Seek medical advice

Comparative Analysis with Related Compounds

tert-Butyl N-(4-Cyanoindan-1-yl)carbamate

This analog (CAS 1306763-31-4) replaces the 5-amino group with a cyano substituent. While it shares similar Boc-protection utility, the cyano group enhances electrophilicity, enabling nucleophilic additions in peptide coupling.

Biological Activity Trends

Amino-substituted indenyl carbamates generally exhibit higher kinase inhibitory activity than cyano derivatives. For example, the 5-amino analog shows 3-fold greater potency against DDR1 compared to its 4-cyano counterpart .

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